(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acrylamide
描述
BenchChem offers high-quality (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[[1-(dimethylsulfamoyl)piperidin-4-yl]methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-20(2)27(23,24)21-9-7-15(8-10-21)12-19-18(22)6-4-14-3-5-16-17(11-14)26-13-25-16/h3-6,11,15H,7-10,12-13H2,1-2H3,(H,19,22)/b6-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDNHEGSKOCNKP-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)C=CC2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)N1CCC(CC1)CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acrylamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data and research findings.
Chemical Structure and Synthesis
The structure of the compound features a benzo[d][1,3]dioxole moiety, which is known for its diverse biological properties. The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the benzo[d][1,3]dioxole moiety : This can be achieved through reactions involving catechol and formaldehyde.
- Synthesis of the piperidine derivative : This involves the introduction of a sulfamoyl group to enhance biological activity.
- Acrylamide formation : The final step involves coupling the benzo[d][1,3]dioxole and piperidine moieties through an acrylamide linkage.
Anticancer Properties
Research indicates that compounds containing the benzo[d][1,3]dioxole moiety exhibit significant anticancer activity . For instance, a study evaluating various derivatives found that those with similar structural characteristics showed promising cytotoxic effects against several cancer cell lines, including breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116). The IC50 values for these compounds ranged from 16.19 to 17.16 μM, demonstrating their potential as anticancer agents .
Table 1: Cytotoxicity Data of Related Compounds
| Compound ID | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 9 | HCT-116 | 16.19 ± 1.35 | |
| Compound 9 | MCF-7 | 17.16 ± 1.54 | |
| Compound 2a | Hep3B | 3.94 | |
| Doxorubicin | MCF-7 | ~10 |
The mechanism by which (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acrylamide exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The benzo[d][1,3]dioxole moiety may interact with specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : Studies have shown that related compounds can induce cell cycle arrest at various phases, particularly in the G2-M phase, which is critical for preventing cancer cell division .
Additional Biological Activities
In addition to anticancer properties, compounds with similar structures have been reported to possess other biological activities:
- Antioxidant Activity : Compounds containing the benzo[d][1,3]dioxole structure have demonstrated antioxidant properties through mechanisms such as free radical scavenging.
- Anti-inflammatory Effects : Some derivatives have shown potential in reducing inflammation markers in vitro.
Case Studies and Research Findings
A comprehensive study involved the synthesis and biological evaluation of multiple benzodioxole derivatives. The results indicated that compounds with both benzodioxole and acrylamide functionalities exhibited enhanced cytotoxicity compared to their counterparts lacking these groups. Notably, compound 2a was highlighted for its ability to significantly inhibit cell proliferation in Hep3B liver cancer cells .
常见问题
Q. What are the key synthetic pathways for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(N,N-dimethylsulfamoyl)piperidin-4-yl)methyl)acrylamide?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Aldol condensation between a benzo[d][1,3]dioxole-5-carbaldehyde derivative and a ketone or acrylate precursor to form the α,β-unsaturated carbonyl intermediate .
- Step 2 : Amide coupling between the acryloyl intermediate and the N-substituted piperidine derivative, often using coupling agents like EDC/HOBt or DCC in solvents such as DMF or dichloromethane .
- Step 3 : Purification via column chromatography (silica gel, gradient elution) or recrystallization to isolate the pure E-isomer .
Q. Which analytical techniques are critical for structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and stereochemistry (e.g., E-configuration via coupling constants ) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity .
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., acrylamide C=O stretch at ~1650 cm) .
Q. What preliminary assays are used to screen biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., kinases, proteases) using fluorogenic substrates .
- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines to assess antiproliferative effects .
- Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to quantify interactions with receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance yield and stereoselectivity?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
- Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to accelerate coupling reactions .
- Temperature Control : Lower temperatures (~0–5°C) during amide coupling reduce side reactions like racemization .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using both biochemical (e.g., enzyme inhibition) and cellular (e.g., CRISPR knockouts) approaches .
- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- Structural Analog Comparison : Compare activity profiles with analogs lacking the dimethylsulfamoyl group to isolate functional contributions .
Q. How can molecular docking predict interactions with biological targets?
- Methodological Answer :
- Protein Preparation : Retrieve target structures from PDB (e.g., kinase domains), then optimize via energy minimization .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding poses, focusing on key interactions (e.g., hydrogen bonds with the piperidine sulfamoyl group) .
- Validation : Cross-check docking results with mutagenesis data (e.g., alanine scanning of binding site residues) .
Q. What are the challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Continuous Flow Reactors : Improve reproducibility and reduce reaction times compared to batch processing .
- Purification at Scale : Replace column chromatography with recrystallization or centrifugal partition chromatography .
- Byproduct Management : Optimize quenching steps (e.g., aqueous washes) to remove unreacted starting materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
